molecular formula C8H9ClN2O2 B3021030 Ethyl 3-chloro-6-methylpyridazine-4-carboxylate CAS No. 1445-53-0

Ethyl 3-chloro-6-methylpyridazine-4-carboxylate

Cat. No.: B3021030
CAS No.: 1445-53-0
M. Wt: 200.62 g/mol
InChI Key: XFJXUFNMEGCFHF-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-methylpyridazine-4-carboxylate is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Functionalised Derivatives

Ethyl 3-chloro-6-methylpyridazine-4-carboxylate is used in the synthesis of various functionalised derivatives. For instance, it plays a role in the synthesis of pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives, which are important in the creation of novel chemical compounds with potential applications in various fields (Arrault et al., 2002).

Antimicrobial Agent Synthesis

This compound is also instrumental in the preparation of antimicrobial agents. A study described the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, which demonstrated significant antimicrobial activity against various bacteria and fungi (Abdel-Mohsen, 2014).

Anticancer Research

In anticancer research, derivatives of this compound have been synthesized and evaluated for their effects on cancer cell proliferation and survival in mice models. These compounds have shown potential in affecting the proliferation of cultured L1210 cells and in treating mice with P388 leukemia (Temple et al., 1983).

Novel Chemical Synthesis

The compound is used in the creation of novel chemical structures. For example, the synthesis of a novel compound, ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate, was achieved using ethyl 3-methyl-2-cyanopyrrole-4-carboxylate, showcasing its utility in developing new chemical entities (Lil, 2015).

Reactions with Ammonia and Primary Amines

This compound reacts with ammonia and primary amines to produce various derivatives. These reactions are important for the development of novel compounds with potential applications in different scientific fields (Nadzhafova, 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

ethyl 3-chloro-6-methylpyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-4-5(2)10-11-7(6)9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJXUFNMEGCFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC(=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618396
Record name Ethyl 3-chloro-6-methylpyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445-53-0
Record name Ethyl 3-chloro-6-methylpyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-chloro-6-methylpyridazine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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